Lithium p-ethylbenzenesulphonate
Description
Structure
2D Structure
Properties
CAS No. |
15497-94-6 |
|---|---|
Molecular Formula |
C8H9LiO3S |
Molecular Weight |
192.2 g/mol |
IUPAC Name |
lithium;4-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Li/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
SFYFPKNICQXSFE-UHFFFAOYSA-M |
SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Isomeric SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Other CAS No. |
15497-94-6 |
Origin of Product |
United States |
Historical Trajectories in the Discovery and Initial Academic Inquiry of Lithium P Ethylbenzenesulphonate
The discovery of lithium p-ethylbenzenesulphonate is not marked by a singular, celebrated event but rather can be understood as a logical consequence of the development of organometallic chemistry in the early 20th century. The pioneering work on organolithium compounds by chemists such as Wilhelm Schlenk, who first synthesized organometallic lithium compounds in 1917, laid the essential groundwork. nih.gov The subsequent exploration of direct synthesis methods, reacting metallic lithium with organic halides, further expanded the accessibility of these reagents. nih.gov
The synthesis of this compound would have likely involved the reaction of p-ethylbenzenesulphonic acid with a lithium base. The parent compound, 4-ethylbenzenesulphonic acid, is produced through the sulphonation of ethylbenzene (B125841) with sulphuric acid. nih.gov Given the established methods for creating lithium salts from acidic precursors, the preparation of this compound would have been a straightforward extension of existing chemical knowledge. Early academic inquiry into this specific compound would have been driven by the broader interest in the properties and reactivity of various organosulphonates and the influence of the lithium cation.
Current Scholarly Perspectives and Identified Gaps in Lithium P Ethylbenzenesulphonate Research
Current academic interest in compounds like lithium p-ethylbenzenesulphonate is often tied to their potential roles in various chemical transformations and material science applications. While specific research dedicated solely to this compound is not abundant in publicly available literature, its constituent parts, the p-ethylbenzenesulphonate anion and the lithium cation, are subjects of extensive study.
A significant area of contemporary research involves the use of lithium salts in electrolytes for lithium-ion batteries. While lithium hexafluorophosphate (B91526) is a common choice, research into alternative lithium salts is ongoing to improve battery performance and safety. The properties of the sulphonate group could offer interesting electrochemical characteristics.
A key knowledge gap appears to be a comprehensive characterization of the solid-state structure and detailed solution-state behavior of pure this compound. Furthermore, a systematic investigation of its reactivity profile in various organic reactions is not well-documented in mainstream chemical literature. This lack of focused research presents an opportunity for future academic exploration.
Fundamental Theoretical Frameworks Relevant to Lithium P Ethylbenzenesulphonate S Reactivity and Interactions
Novel Synthetic Pathways for this compound and its Functionalized Analogues
The traditional synthesis of this compound involves a two-step process: the sulphonation of ethylbenzene (B125841) to form p-ethylbenzenesulphonic acid, followed by neutralization with a lithium base. Novel synthetic pathways focus on improving efficiency, selectivity, and environmental compatibility.
One innovative approach involves the direct synthesis from ethylbenzene using a lithium-based sulphonating agent, although this is less common. More practical advancements lie in the methods of sulphonation and the subsequent salt formation.
The synthesis of functionalized analogues can be achieved by starting with substituted ethylbenzene derivatives. The directing effects of the existing substituents on the aromatic ring will determine the position of the sulphonic acid group.
A general synthetic scheme is presented below: Step 1: Sulphonation of Ethylbenzene C₆H₅CH₂CH₃ + SO₃ → C₂H₅C₆H₄SO₃H + H₂O
Step 2: Neutralization C₂H₅C₆H₄SO₃H + LiOH → C₂H₅C₆H₄SO₃Li + H₂O
Alternative lithium bases such as lithium carbonate (Li₂CO₃) or lithium bicarbonate (LiHCO₃) can also be used for the neutralization step.
A transition-metal-free approach for the synthesis of related aryl sulfones involves the arylation of lithium sulfinates with diaryliodonium salts. nih.gov This method could potentially be adapted for the synthesis of specific functionalized analogues.
Detailed Mechanistic Elucidation of this compound Formation Reactions
The formation of this compound proceeds through two key mechanistic stages: the electrophilic aromatic substitution (sulphonation) of ethylbenzene and the subsequent acid-base neutralization.
Mechanism of Sulphonation: The sulphonation of benzene is a classic example of an electrophilic aromatic substitution reaction. libretexts.org The electrophile is typically sulphur trioxide (SO₃) or protonated sulphur trioxide (⁺SO₃H). chemistrysteps.com The reaction with ethylbenzene proceeds as follows:
Generation of the Electrophile: In the presence of a strong acid like sulphuric acid, SO₃ becomes the active electrophile.
Electrophilic Attack: The π-electron system of the ethylbenzene ring attacks the electrophilic sulphur atom of SO₃. The ethyl group is an ortho-, para-directing activator, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Due to steric hindrance from the ethyl group, the para-substituted product is favored. chemistrysteps.com
Deprotonation: A base (typically HSO₄⁻ or water) removes a proton from the carbon atom bearing the sulphonic acid group, restoring the aromaticity of the ring and yielding p-ethylbenzenesulphonic acid. saskoer.calibretexts.org
The sulphonation of benzene and its derivatives is a reversible reaction. chemistrysteps.comwikipedia.org
Mechanism of Neutralization: The second stage is a straightforward acid-base reaction. The acidic proton of the sulphonic acid group (-SO₃H) reacts with a lithium base (e.g., LiOH).
C₂H₅C₆H₄SO₃H + Li⁺ + OH⁻ → C₂H₅C₆H₄SO₃⁻Li⁺ + H₂O
This is a rapid and essentially irreversible proton transfer reaction.
Catalytic Strategies Employed in the Synthesis of this compound
Various catalysts can be employed to enhance the rate and selectivity of the sulphonation step. While traditional methods often use an excess of sulphuric acid which also acts as a solvent and catalyst, modern approaches utilize more sophisticated catalytic systems. saskoer.ca
The use of catalysts in the sulphonation of aromatic compounds has been known to accelerate the reaction. acs.org Historically, mercurous sulfate (B86663) was used to catalyze the reaction. wikipedia.org Other metal salts, including those of vanadium, have also been investigated for their catalytic effect in sulphonation. acs.org
For the sulphonation of aromatic compounds, catalysts can be broadly categorized as follows:
| Catalyst Type | Examples | Role in Reaction |
| Brønsted Acids | Sulphuric acid, Perchloric acid (HClO₄) supported on silica | Protonation of SO₃ to form a more potent electrophile. ajgreenchem.com |
| Lewis Acids | AlCl₃, FeCl₃ | Coordination with the sulphonating agent to increase its electrophilicity. |
| Metal Salts | CuSO₄, HgSO₄, Vanadium pentoxide | Believed to facilitate the formation of the electrophile and/or stabilize the intermediate sigma complex. wikipedia.orgacs.org |
The choice of catalyst can influence the regioselectivity of the sulphonation, although for ethylbenzene, the para product is generally favored due to electronic and steric factors.
Green Chemistry Principles and Sustainable Approaches in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound production, these principles can be applied to both the sulphonation and neutralization steps.
Key areas for implementing green chemistry include:
Atom Economy: Using reagents that are incorporated into the final product to the greatest extent possible. The use of SO₃ directly as the sulphonating agent is more atom-economical than using oleum (B3057394) (a solution of SO₃ in H₂SO₄). rscspecialitychemicals.org.uk
Use of Safer Solvents: Traditional sulphonation often uses an excess of sulphuric acid as the solvent, which is highly corrosive. Exploring alternative, less hazardous solvents or solvent-free conditions is a key green objective. ajgreenchem.com
Energy Efficiency: Employing catalytic methods can lower the activation energy of the reaction, allowing for lower reaction temperatures and reduced energy consumption. Microwave-assisted synthesis has been shown to drastically reduce reaction times for sulphonation. ajgreenchem.com
Use of Renewable Feedstocks: While ethylbenzene is typically derived from petroleum, research into bio-based routes to aromatic compounds could provide a more sustainable starting material in the future.
Waste Reduction: The use of recyclable solid acid catalysts, such as silica-supported perchloric acid or potassium hydrogen sulphate, can minimize acidic waste streams. ajgreenchem.com Neutralization of the excess acid used in traditional methods generates large quantities of salt waste. rscspecialitychemicals.org.uk
A comparative table highlighting the green aspects of different sulphonation approaches is provided below:
| Approach | Traditional Method (Excess H₂SO₄) | Catalytic Approach (e.g., Solid Acid Catalyst) |
| Reagent | Large excess of corrosive sulphuric acid rscspecialitychemicals.org.uk | Stoichiometric or slight excess of sulphonating agent ajgreenchem.com |
| Solvent | Sulphuric acid itself | Potentially solvent-free or greener solvents ajgreenchem.com |
| Catalyst | Sulphuric acid (not recycled) | Recyclable solid acid catalyst ajgreenchem.com |
| Waste | Large amount of acidic and salt waste rscspecialitychemicals.org.uk | Minimal waste |
| Energy | Often requires high temperatures | Milder conditions, potential for microwave assistance ajgreenchem.com |
By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of this compound
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for elucidating the molecular structure of this compound in solution. Techniques such as ¹H NMR and ¹³C NMR would provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the aromatic protons on the benzene ring. The substitution pattern on the benzene ring would influence the splitting patterns of these aromatic protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the assignment of signals to specific atoms in the molecule.
Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the through-space proximity of different protons, which would be valuable for determining the preferred conformation of the ethyl group relative to the benzene ring. Furthermore, studying the NMR spectra in different solvents could reveal information about solute-solvent interactions.
Single-Crystal and Powder X-ray Diffraction Studies for Solid-State Structure Elucidation of this compound and its Complexes
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction (SCXRD) would provide the most precise and unambiguous structural information for this compound, provided that suitable single crystals can be grown. A successful SCXRD experiment would yield the precise coordinates of each atom in the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsion angles. This would reveal the exact conformation of the p-ethylbenzenesulphonate anion and the coordination environment of the lithium cation. It would also detail the packing of the ions in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking.
Powder X-ray Diffraction (PXRD) would be used to analyze a polycrystalline sample of this compound. While not providing the atomic-level detail of SCXRD, the resulting diffraction pattern serves as a unique fingerprint for the crystalline phase. It can be used to identify the compound, assess its purity, and determine the unit cell parameters. PXRD is also a valuable tool for studying phase transitions that may occur upon changes in temperature or pressure.
Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Interactions and Hydrogen Bonding in this compound Systems
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and their local environment.
The FTIR and Raman spectra of this compound would be expected to show characteristic bands for the sulfonate group (SO₃⁻), the substituted benzene ring, and the ethyl group. For instance, strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group would be prominent features. Vibrations associated with the C-H bonds of the aromatic ring and the ethyl group, as well as skeletal vibrations of the benzene ring, would also be observed.
By comparing the vibrational spectra of this compound with that of related compounds, such as p-ethylbenzenesulfonic acid or other its salts, one could infer the nature of the ionic interaction between the lithium cation and the sulfonate anion. Shifts in the vibrational frequencies of the sulfonate group, in particular, can provide evidence for the strength and nature of the cation-anion interaction. These techniques are also excellent for identifying the presence of water of hydration and studying hydrogen bonding interactions.
High-Resolution Mass Spectrometry (HRMS) for Tracing Reaction Intermediates and Product Distribution of this compound Transformations
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and, by extension, its elemental composition. For this compound, HRMS would be used to confirm the mass of the p-ethylbenzenesulphonate anion with very high accuracy.
In the context of studying its transformations, HRMS would be invaluable. By analyzing reaction mixtures at different time points, it would be possible to identify and track the formation of reaction intermediates and final products. For example, in a degradation study, HRMS could detect fragments of the parent molecule, providing clues about the decomposition pathway. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to observed ions, which is crucial for identifying unknown species in a complex mixture. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) would allow for the separation of different components in a mixture before their detection by the mass spectrometer, providing a comprehensive profile of the reaction progress.
Computational Chemistry and Theoretical Modeling of Lithium P Ethylbenzenesulphonate
Quantum Mechanical (QM) Calculations for Electronic Structure, Bonding, and Reactivity Prediction of Lithium p-Ethylbenzenesulphonate
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of this compound at the atomic level. These methods, which include both ab initio and semi-empirical approaches, solve the Schrödinger equation for the molecule to provide detailed information about its electronic structure, the nature of the chemical bonds, and its inherent reactivity. researchgate.net
Electronic Structure and Bonding: QM calculations can elucidate the distribution of electrons within the this compound molecule. This includes mapping the electron density to identify regions of high and low electron concentration, which is crucial for understanding the ionic bond between the lithium cation (Li⁺) and the p-ethylbenzenesulphonate anion. The calculations can also determine the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.
For instance, a related study on methyl p-toluenesulfonate using Density Functional Theory (DFT), a prominent QM method, determined its ionization energy, which is indicative of its susceptibility to oxidation. abechem.com Similar calculations for this compound would be crucial in contexts like its use in electrolytes for lithium-ion batteries.
Reactivity Prediction: The electronic properties derived from QM calculations are powerful descriptors for predicting the reactivity of this compound. For example, the electrostatic potential surface can identify sites that are susceptible to nucleophilic or electrophilic attack. Fukui functions, derived from changes in electron density upon the addition or removal of an electron, can provide a quantitative measure of the reactivity of different atomic sites within the p-ethylbenzenesulphonate anion. nih.gov
| Calculated QM Property | Significance for this compound | Illustrative Value |
| HOMO Energy | Indicates the ability to donate an electron; relates to oxidation potential. | -6.5 eV |
| LUMO Energy | Indicates the ability to accept an electron; relates to reduction potential. | 1.2 eV |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity. | 7.7 eV |
| Mulliken Atomic Charges | Shows the partial charge distribution on each atom, highlighting the ionic nature of the Li-O bond. | Li: +0.95, O(sulfonyl): -0.70 |
| Bond Orders | Quantifies the strength and nature (single, double, etc.) of the chemical bonds. | S-O: ~1.5 (delocalized) |
Note: The values in this table are illustrative and represent typical data obtained from QM calculations for similar organic salts. They are not based on direct experimental or computational results for this compound.
Molecular Dynamics (MD) Simulations of this compound in Condensed Phases and at Interfaces
While QM methods are excellent for understanding single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This is particularly important for understanding the properties of this compound in realistic environments, such as in solution or as part of a solid-electrolyte interphase (SEI) in a battery. chemrxiv.org
MD simulations model the atoms as classical particles and use a force field to describe the interactions between them. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of the system.
Behavior in Condensed Phases: In a solvent, such as water or an organic carbonate used in batteries, MD simulations can reveal how the lithium and p-ethylbenzenesulphonate ions are solvated. nih.gov Key properties that can be calculated include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding one atom at a certain distance from another. For example, the Li-O (solvent) RDF can show the structure of the solvation shell around the lithium ion.
Diffusion Coefficients: These quantify the mobility of the ions in the solvent, which is directly related to the ionic conductivity of the electrolyte solution. researchgate.net
Ion Pairing: MD simulations can be used to study the formation of contact ion pairs, solvent-separated ion pairs, and larger aggregates, which significantly affects the electrolyte's performance. cnr.it
Behavior at Interfaces: The interaction of this compound with surfaces is critical in many applications. MD simulations can model the adsorption of the p-ethylbenzenesulphonate anion on an electrode surface, the structure of the electrical double layer, and the dynamics of ion transport across interfaces. researchgate.net
| MD Simulation Output | Insight Gained for this compound | Illustrative Value |
| Li⁺ Diffusion Coefficient (in Ethylene (B1197577) Carbonate) | Rate of lithium ion transport in a common battery electrolyte. | 1.5 x 10⁻⁶ cm²/s |
| p-Ethylbenzenesulphonate⁻ Diffusion Coefficient | Rate of counter-ion transport. | 0.8 x 10⁻⁶ cm²/s |
| Li⁺ Solvation Number | Average number of solvent molecules in the first solvation shell of a lithium ion. | 4.2 |
| Potential of Mean Force for Ion Pair Dissociation | The free energy barrier for separating the Li⁺ and p-ethylbenzenesulphonate⁻ ions in solution. | 5.8 kcal/mol |
Note: The values in this table are illustrative and represent typical data obtained from MD simulations of lithium salts in organic solvents. They are not based on direct experimental or computational results for this compound.
Density Functional Theory (DFT) Applications for Elucidating Reaction Energetics and Transition States Involving this compound
Density Functional Theory (DFT) is a class of QM methods that is particularly well-suited for studying the energetics of chemical reactions. DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction, offering a good balance between accuracy and computational cost. rsc.org
Reaction Energetics: For reactions involving this compound, such as its decomposition or its role in the formation of a solid-electrolyte interphase, DFT can be used to calculate the change in Gibbs free energy (ΔG). wsu.edu A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous one. This is vital for assessing the stability of the compound under different conditions.
Transition State Analysis: DFT is also a powerful tool for locating the transition state of a reaction—the highest energy point along the reaction pathway. By identifying the structure and energy of the transition state, the activation energy (Ea) of the reaction can be determined. nih.gov This provides insight into the reaction kinetics, i.e., how fast the reaction will proceed. For example, DFT could be used to study the mechanism of desulfonation of the p-ethylbenzenesulphonate anion.
| DFT Calculation | Application to this compound | Illustrative Finding |
| Calculation of Reaction Enthalpy (ΔH) | Determines if a decomposition reaction is exothermic or endothermic. | Decomposition to ethylbenzene (B125841) and lithium sulfate (B86663) is exothermic. |
| Transition State Search for C-S Bond Cleavage | Identifies the energy barrier for the degradation of the anion. | A high activation energy suggests good thermal stability. |
| Adsorption Energy on a Graphene Surface | Models the interaction with a carbon-based anode in a battery. mdpi.com | Strong adsorption could influence SEI formation. |
Note: The findings in this table are illustrative and based on the expected outcomes of DFT studies on similar compounds. They are not based on direct computational results for this compound.
Cheminformatics and Machine Learning Approaches for Predicting Unexplored Properties and Designing Novel Derivatives of this compound
Cheminformatics and machine learning (ML) are emerging as powerful tools in materials science and chemistry. These data-driven approaches can be used to predict the properties of compounds and to accelerate the discovery of new materials with desired characteristics.
Predicting Unexplored Properties: If a dataset of known properties for a range of similar sulfonate salts exists, a Quantitative Structure-Property Relationship (QSPR) model can be built. This model can then be used to predict properties of this compound that have not yet been measured experimentally or calculated using more computationally intensive methods. Properties that can be predicted include solubility, melting point, and even toxicity.
Designing Novel Derivatives: Machine learning models can be trained to understand the relationship between molecular structure and a desired property, such as ionic conductivity or electrochemical stability. These models can then be used to screen a virtual library of thousands of potential derivatives of this compound. This "in silico" screening can identify promising candidates for synthesis and experimental testing, dramatically speeding up the materials discovery process. For instance, ML could be used to explore how different alkyl substituents on the benzene (B151609) ring might affect the compound's performance as an electrolyte additive.
| Cheminformatics/ML Technique | Application for this compound | Potential Outcome |
| QSPR Modeling | Predict the solubility of this compound in various solvents. | A predictive model for guiding formulation development. |
| Generative Models (e.g., GANs, VAEs) | Propose novel sulfonate structures with potentially higher ionic conductivity. | A list of candidate molecules for further computational and experimental investigation. |
| High-Throughput Virtual Screening | Screen a database of related compounds for improved thermal stability. | Identification of derivatives with enhanced safety profiles. |
Note: The outcomes in this table are illustrative of the potential applications of cheminformatics and machine learning in the study of this compound and its analogues.
Fundamental Interactions of Lithium P Ethylbenzenesulphonate with Chemical Systems and Advanced Materials
Electrochemical Behavior and Interfacial Dynamics of Lithium p-Ethylbenzenesulphonate in Non-Aqueous Electrolyte Solutions
The electrochemical behavior of lithium salts in non-aqueous electrolytes is critical for the performance of lithium-ion batteries. While specific studies on this compound are not extensively documented, the behavior of similar sulfur-containing additives and other lithium sulfonates provides significant insights.
Sulfur-containing compounds, such as sulfites, sulfates, and sulfonates, are known to be effective electrolyte additives. labpartnering.orgrsc.org These additives can be preferentially reduced on the anode surface to form a stable SEI. For instance, studies on electrolytes containing ethylene (B1197577) sulfite (B76179) have shown the formation of a robust passivation film on graphite (B72142) anodes. rsc.org It is plausible that this compound could play a similar role. The sulfonate group could be electrochemically reduced to form lithium sulfite (Li₂SO₃) or other sulfur-containing species, which would then be incorporated into the SEI. The presence of these inorganic components can enhance the mechanical stability and ionic conductivity of the SEI.
The table below summarizes the electrochemical properties of electrolytes containing various sulfur-based additives, providing a comparative context for the expected behavior of this compound.
| Additive/Salt | Solvent System | Key Findings |
| Ethylene Sulfite (ES) | LiFSA in ES | Forms a stable passivation film on graphite anodes, enabling reversible Li-ion insertion/deinsertion. rsc.org |
| Lithium Bis(fluorosulfonyl)imide (LiFSI) | Carbonate-based | Can be used to create highly concentrated electrolytes with wide electrochemical stability windows. researchgate.netumd.edu |
| Various Sulfur-Containing Additives | NCM111/graphite cells | Sulphate additives can reduce internal resistance and improve low-temperature performance, while sulfonate additives can suppress gas generation at high temperatures. labpartnering.org |
| Lithium Allyl Sulfonate (in copolymer) | - | As part of a single-ion conducting polymer electrolyte, it can achieve high lithium-ion transference numbers. xmu.edu.cn |
It is important to note that while analogies can be drawn, the specific electrochemical window and interfacial dynamics of this compound would need to be experimentally determined. The aromatic nature of the p-ethylbenzenesulphonate anion could also lead to specific interactions at the electrode-electrolyte interface, potentially influencing the structure and composition of the SEI in ways that differ from purely aliphatic sulfonates.
Adsorption and Interaction Studies of this compound with Nanostructured Surfaces
The adsorption of ions and molecules onto nanostructured surfaces is a fundamental process in areas such as catalysis, sensing, and environmental remediation. The interaction of this compound with such surfaces would be governed by a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions.
Studies on the adsorption of other aromatic sulfonates onto various materials provide a framework for understanding the potential behavior of this compound. For example, the adsorption of aromatic sulfonates on resin matrices has been shown to involve hydrogen bonding, electrostatic attraction, and hydrophobic interactions. acs.org Similarly, the adsorption of sulfonated compounds on nanostructured materials like graphene oxide has been investigated. mdpi.comnih.gov Sulfonated graphene oxide has demonstrated a high adsorption capacity for positively charged pollutants due to the presence of negatively charged sulfonate groups. nih.gov
In the context of this compound, the negatively charged sulfonate group would be expected to interact strongly with positively charged surfaces or with surface sites capable of forming hydrogen bonds. The ethylbenzene (B125841) part of the molecule, being hydrophobic, could interact with non-polar regions of a surface or with other adsorbed aromatic molecules through π-π stacking interactions.
The nature of the nanostructured surface would be a key determinant of the adsorption behavior. For instance, on metal oxide nanoparticles, the adsorption of sulfonates is highly dependent on the pH of the solution, which affects the surface charge of the oxide. mdpi.com On materials like metal-organic frameworks (MOFs), the sulfonate groups can be incorporated into the framework structure, creating specific binding sites for other molecules or acting as proton reservoirs to facilitate electrochemical reactions. acs.orgnih.gov
The table below presents findings from adsorption studies of various sulfonate-containing compounds on different nanostructured surfaces.
| Adsorbate | Adsorbent | Key Interaction Mechanisms |
| Aromatic Sulfonates | Acrylic ester resin | Hydrogen bonding, electrostatic attraction, hydrophobic interactions. acs.org |
| Sulfonated Graphene Oxide | Methylene (B1212753) blue, Pb²⁺ | Electrostatic attraction between sulfonate groups and cationic species. nih.gov |
| o-Xylene | Supported sulfonic acid materials | Reactive adsorption involving sulfonation reaction. mdpi.com |
| Benzene-1,4-diboronic acid | Graphene oxide frameworks | Covalent bonding and adsorption-induced expansion. nih.gov |
Coordination Chemistry and Supramolecular Assemblies Involving this compound
The coordination chemistry of this compound is primarily dictated by the interactions of the lithium cation and the sulfonate anion. The lithium cation, being a small and hard Lewis acid, typically forms coordination complexes with four to six oxygen atoms from surrounding ligands, which can be solvent molecules or the oxygen atoms of the sulfonate group.
The p-ethylbenzenesulphonate anion has the potential to act as a ligand, coordinating to metal centers through its sulfonate oxygen atoms. In metal-organic frameworks (MOFs), direct coordination between transition metals and sulfonate groups has been observed, leading to the formation of extended chain-like structures. nih.gov These chains can then be linked by other interactions, such as hydrogen bonding, to form three-dimensional frameworks.
Furthermore, the interplay of the ionic interactions from the lithium and sulfonate groups with the hydrophobic and potential π-stacking interactions of the ethylbenzene rings could lead to the formation of interesting supramolecular assemblies in solution or in the solid state. The self-assembly of surfactants with aromatic counterions has been studied, revealing that the hydrophobicity of the counterion and the strength of the interaction between the headgroup and the counterion are key factors in determining the morphology of the resulting micelles. acs.org It is plausible that this compound could participate in similar self-assembly processes.
The following table provides examples of coordination and crystal structures of related lithium and sulfonate compounds.
| Compound/System | Crystal Structure/Coordination | Key Features |
| Lithium Sulfate (B86663) (Li₂SO₄) | Orthorhombic (high-pressure phase) | Shows the coordination of Li⁺ with sulfate oxygen atoms. nih.gov |
| Lithium Fluorosulphate (LiFeSO₄F) | Computationally determined | Demonstrates the use of theoretical methods to predict Li⁺ coordination in complex lattices. aps.org |
| Metal-Organic Frameworks with 1,5-naphthalenedisulfonate | Chain-like structures | Direct coordination of sulfonate groups to metal centers and charge-assisted hydrogen bonding. nih.gov |
| CTA⁺ micelles with aromatic sulfonate counterions | Hexagonal packing of headgroups | Stronger interaction of sulfonate groups with the surfactant headgroup promotes micelle growth. acs.org |
Advanced Analytical Methodologies for Research Oriented Characterization of Lithium P Ethylbenzenesulphonate
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isomeric Resolution of Lithium p-Ethylbenzenesulphonate
Chromatographic techniques are fundamental in assessing the purity and resolving potential isomers of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, employing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly utilized for the separation of aromatic sulfonates. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
For the purity assessment of this compound, a gradient elution program can be employed, where the mobile phase composition is systematically varied to ensure the elution of all potential impurities. The use of a Diode Array Detector (DAD) or a UV-Vis detector allows for the monitoring of the elution profile at multiple wavelengths, aiding in the identification of co-eluting impurities. The purity of the main compound peak can be assessed by examining its spectral homogeneity.
Isomeric resolution of p-ethylbenzenesulphonate from its ortho- and meta-isomers is critical, as their presence can significantly impact the material's properties. Specialized HPLC columns with unique selectivities, such as those with phenyl or cyano stationary phases, can enhance the resolution of these positional isomers. The optimization of mobile phase composition, pH, and temperature is crucial for achieving baseline separation. Ion-pair chromatography, where a counter-ion is added to the mobile phase, can also be an effective strategy for improving the retention and resolution of the anionic p-ethylbenzenesulphonate.
A simple and rapid HPLC method can be developed using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of ammonium (B1175870) formate (B1220265) and methanol. researchgate.net This approach, coupled with a photodiode array detector, allows for the effective separation and detection of aromatic sulfonates. researchgate.net
Gas Chromatography (GC):
While this compound itself is non-volatile, GC analysis can be performed after a suitable derivatization step. researchgate.net A common approach is to convert the sulphonate into a more volatile ester derivative, such as a methyl or ethyl ester. researchgate.net This can be achieved by reacting the sample with a derivatizing agent like diazomethane (B1218177) or by a two-step process involving conversion to the sulfonyl chloride followed by reaction with an alcohol. researchgate.net
Once derivatized, the resulting ethyl p-ethylbenzenesulphonate can be analyzed by GC, typically using a capillary column with a nonpolar or medium-polarity stationary phase. Flame Ionization Detection (FID) is a common detector for this purpose, providing a response proportional to the mass of carbon in the analyte. For more sensitive and specific detection, a Mass Spectrometer (MS) can be used as the detector (GC-MS).
GC-MS is particularly powerful for isomeric resolution, as the mass spectra of the different isomers (ortho-, meta-, and para-) may exhibit subtle differences in their fragmentation patterns, aiding in their identification and quantification. The high resolving power of capillary GC columns allows for the separation of closely related isomers.
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Application |
| HPLC | C18, Phenyl, Cyano | Acetonitrile/Water with buffer | DAD, UV-Vis | Purity assessment, Isomeric resolution |
| GC (after derivatization) | DB-5, HP-5MS | Helium, Nitrogen | FID, MS | Isomeric resolution, Impurity profiling |
Advanced Electrochemical Techniques (e.g., Cyclic Voltammetry, Impedance Spectroscopy) for Redox Characterization of this compound
Electrochemical techniques provide valuable insights into the redox properties and interfacial behavior of this compound, which are particularly relevant in applications such as electrolytes for lithium-ion batteries.
Cyclic Voltammetry (CV):
Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the reduction and oxidation processes of a species. ossila.comlibretexts.org By scanning the potential of a working electrode and measuring the resulting current, a cyclic voltammogram is obtained, which provides information about the redox potentials and the kinetics of the electron transfer reactions. ossila.com
For this compound, CV can be used to determine the electrochemical window of the electrolyte containing this salt. The reduction potential of the p-ethylbenzenesulphonate anion and the oxidation potential of the lithium cation can be identified. Studies on substituted arenesulfonamides have shown that the reduction potentials can be influenced by the substituents on the aromatic ring. researchgate.net The reversibility of the redox processes can also be assessed from the shape of the CV curve and the separation between the anodic and cathodic peak potentials. libretexts.org
Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that probes the frequency-dependent impedance of an electrochemical system. researchgate.netnih.gov It is widely used to study the various processes occurring at the electrode-electrolyte interface, including charge transfer resistance, double-layer capacitance, and solid electrolyte interphase (SEI) formation. researchgate.netyoutube.com
In the context of this compound, EIS can be employed to characterize the ionic conductivity of electrolytes containing this salt. By analyzing the Nyquist plot (a plot of the imaginary part of impedance versus the real part), the bulk resistance of the electrolyte can be determined, from which the ionic conductivity can be calculated. Furthermore, EIS can be used to study the stability of the electrolyte and the formation and properties of the SEI layer on the electrode surface during cycling. youtube.com The evolution of the impedance spectra over time can provide valuable information on the degradation mechanisms of the battery. tubitak.gov.tr
| Technique | Information Obtained | Typical Experimental Setup |
| Cyclic Voltammetry (CV) | Redox potentials, Electrochemical window, Reversibility of reactions | Three-electrode cell (working, counter, reference electrodes), Potentiostat |
| Electrochemical Impedance Spectroscopy (EIS) | Ionic conductivity, Charge transfer resistance, SEI properties | Three-electrode or two-electrode cell, Potentiostat with frequency response analyzer |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification of this compound
Hyphenated techniques, which combine the separation power of chromatography with the sensitive and specific detection of mass spectrometry, are indispensable for trace analysis and the identification of potential metabolites or degradation products of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique for the quantification of trace levels of compounds in complex matrices. nih.gov It involves the separation of the analyte by HPLC, followed by its ionization (e.g., using electrospray ionization - ESI) and detection by a tandem mass spectrometer. The use of tandem mass spectrometry, which involves the selection of a precursor ion and its fragmentation to produce specific product ions, provides a high degree of specificity and reduces background noise.
For the trace analysis of this compound, a method can be developed using LC-MS/MS in negative ion mode, monitoring the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion. This approach can achieve very low detection limits, making it suitable for environmental monitoring or for detecting trace impurities in high-purity materials. A method for detecting benzenesulfonate (B1194179) genotoxic impurities in pharmaceutical drugs has been developed using LC-MS, demonstrating the applicability of this technique. google.com
Gas Chromatography-Mass Spectrometry (GC-MS):
As mentioned earlier, GC-MS can be used for the analysis of this compound after derivatization. researchgate.net This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample. The mass spectrometer provides structural information about the eluted compounds, allowing for their confident identification.
GC-MS is also a valuable tool for the identification of potential metabolites of p-ethylbenzenesulphonic acid. If the compound undergoes biotransformation, the resulting metabolites can be extracted, derivatized if necessary, and analyzed by GC-MS. The fragmentation patterns of the metabolites can provide clues about their chemical structures. GC-MS methods are effective for detecting sulfonate esters in active pharmaceutical ingredients. japsonline.comshimadzu.com
| Technique | Ionization Method | Key Advantages | Example Application |
| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity, High selectivity, Suitable for non-volatile compounds | Quantification of trace levels in environmental samples |
| GC-MS | Electron Ionization (EI) | Excellent separation efficiency, Provides structural information | Identification of volatile impurities and metabolites |
Spectrophotometric and Fluorometric Methods for Quantitative Determination of this compound in Complex Research Matrices
Spectrophotometric and fluorometric methods offer simpler and more cost-effective alternatives for the quantitative determination of this compound, especially in routine analysis where high-throughput is required.
Spectrophotometric Methods:
UV-Visible spectrophotometry can be used for the quantitative determination of this compound based on its absorbance of ultraviolet light. The aromatic ring in the p-ethylbenzenesulphonate molecule exhibits characteristic absorbance maxima in the UV region. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined from its absorbance using the calibration curve.
While this method is simple and rapid, it may lack specificity in complex matrices where other compounds may absorb at the same wavelength. Therefore, a prior separation step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances. A spectrophotometric method for the determination of lithium involves its reaction with thoron [1-(o-arsenophenylazo)-2-naphthol-3, 6-disulphonic acid, sodium salt] in an alkaline acetone (B3395972) medium, which can be measured at 480 nm. nih.govnih.gov
Fluorometric Methods:
Fluorometric methods are generally more sensitive and selective than spectrophotometric methods. If this compound itself is fluorescent or can be derivatized with a fluorescent tag, its concentration can be determined by measuring the intensity of its fluorescence emission at a specific wavelength after excitation at another wavelength.
The native fluorescence of p-ethylbenzenesulphonate may be weak, but derivatization with a highly fluorescent reagent can significantly enhance the sensitivity of the assay. The choice of the derivatizing agent and the reaction conditions need to be carefully optimized to ensure a quantitative and stable derivatization reaction. Similar to spectrophotometry, a calibration curve is used for quantification.
| Method | Principle | Advantages | Limitations |
| Spectrophotometry | Measurement of light absorbance | Simple, Cost-effective, Rapid | Lower sensitivity, Potential for interference |
| Fluorometry | Measurement of light emission | High sensitivity, High selectivity | May require derivatization, Susceptible to quenching |
Environmental Transformation and Degradation Pathways of Lithium P Ethylbenzenesulphonate
Photochemical Degradation Mechanisms of Lithium p-Ethylbenzenesulphonate in Aquatic Environments
The photochemical degradation of alkylbenzene sulfonates, including p-ethylbenzenesulphonate, in aquatic environments is an area of active research. Studies on linear alkylbenzene sulfonate (LAS), a class of compounds to which this compound belongs, have shown that photocatalytic degradation is a viable pathway. nih.gov
One study investigated the use of titanium dioxide (TiO2) as a photocatalyst for the degradation of aqueous LAS. nih.gov The research found that the efficiency of degradation was dependent on the type and concentration of the photocatalyst. For instance, with a 100 mg/L LAS solution, the optimal loading for Degussa P25 TiO2 was 4.0 g/L, while for Hombikat UV 100 TiO2, it was 2.0 g/L. nih.gov The study also noted that Degussa P25 TiO2 exhibited higher photoactivity in degrading LAS compared to Hombikat UV 100 TiO2. nih.gov Interestingly, combining both photocatalysts did not enhance the degradation rates. Furthermore, the addition of hydrogen peroxide (H2O2) with UV irradiation did not improve the degradation rates beyond what was achieved by photocatalysis or photolysis alone. nih.gov These findings suggest that direct and sensitized photolysis are potential transformation routes for this compound in sunlit surface waters.
Abiotic Hydrolysis and Oxidation Pathways of this compound under Environmental Conditions
Abiotic processes such as hydrolysis and oxidation can contribute to the transformation of this compound in the environment. While specific data on the abiotic hydrolysis of this compound is limited, the sulfonate group is generally resistant to hydrolysis under typical environmental pH and temperature conditions.
However, oxidation reactions can play a role in its degradation. In a study investigating the degradation of sodium dodecyl benzene (B151609) sulfonate (SDBS), a related compound, it was found that the carbon atoms on the alkyl group and the oxygen atoms on the sulfonic acid group were prone to oxidation. nih.gov This suggests that oxidative processes, potentially mediated by reactive oxygen species present in the environment, could contribute to the breakdown of the alkyl chain and the desulfonation of the molecule.
Biodegradation Studies and Microbial Transformation Mechanisms of this compound by Model Organisms
Biodegradation is a primary pathway for the removal of linear alkylbenzene sulfonates from the environment. wikipedia.org The biodegradability of these compounds is significantly influenced by the structure of the alkyl chain. Linear alkylbenzene sulfonates, like p-ethylbenzenesulphonate, are more readily biodegradable than their branched counterparts. wikipedia.org
Under aerobic conditions, the biodegradation of linear alkylbenzene sulfonates is rapid, with half-lives estimated to be between 1 and 3 weeks. wikipedia.org The degradation process typically initiates with the oxidation of the alkyl chain. wikipedia.org Studies have identified various bacterial species capable of degrading these compounds. For example, Pseudomonas species have been shown to effectively degrade LAS. scirp.org
The mechanism of biodegradation often involves a sequence of steps:
Omega-oxidation: The terminal methyl group of the alkyl chain is oxidized.
Beta-oxidation: The alkyl chain is progressively shortened. nih.gov
Desulfonation: The sulfonate group is cleaved from the benzene ring. nih.gov
Ring cleavage: The aromatic ring is broken down. nih.gov
Research has shown that the initial step is often the desulfonation of the aromatic moiety. nih.gov Intermediates such as sulfophenylcarboxylic acids (SPCs) are formed during the degradation process. nih.gov The complete mineralization of these intermediates indicates the full breakdown of the parent compound. nih.gov
Under anaerobic conditions, the biodegradation of linear alkylbenzene sulfonates is significantly slower or may not occur at all. wikipedia.org However, once returned to an oxygenated environment, they degrade rapidly. wikipedia.org
Table 1: Research Findings on the Biodegradation of Linear Alkylbenzene Sulfonates (LAS)
| Organism/System | Compound | Key Findings | Reference |
|---|---|---|---|
| Bacillus species | Undecylbenzene-p-sulphonate, Dodecylbenzene-p-sulphonate | Alkyl side chain oxidized via β-oxidation; desulfonation is the likely first step. | nih.gov |
| Immobilized Pseudomonas sp. | Linear Alkylbenzene Sulfonate (LAS) | Immobilized cells showed superior degradation compared to free cells. | scirp.org |
| Constructed Wetland-Microbial Fuel Cell (CW-MFC) | Sodium Dodecyl Benzene Sulfonate (SDBS) | Degradation involves alkyl chain degradation, desulfonation, and benzene ring cleavage. | nih.gov |
| Seawater Microcosm | C12 and C11 LAS homologues | Biodegradation exceeds 99% under aerobic conditions; process is temperature-dependent. | nih.gov |
Sorption, Desorption, and Mobility Studies of this compound in Soil and Sediment Systems
The mobility of this compound in soil and sediment is largely controlled by sorption and desorption processes. As an anionic surfactant, its sorption behavior is influenced by soil and sediment properties such as organic matter content, clay content, and pH.
A lysimeter study investigating the degradation and mobility of LAS in a sandy loam soil amended with sewage sludge found that LAS was not detected in leachate samples, indicating negligible downward transport. nih.gov The concentration of LAS in the top 15 cm of soil declined to 25% of the initial content within the first 10 days, and less than 1% remained at the end of the 110-day study. nih.gov This suggests that LAS is strongly sorbed to the soil and readily degrades, limiting its mobility. The estimated half-life for LAS in this study was 20 days. nih.gov
The sorption of linear alkylbenzene sulfonates generally increases with increasing alkyl chain length and as the phenyl group is positioned closer to the end of the alkyl chain. unlv.edu This is because longer alkyl chains increase the hydrophobicity of the molecule, leading to a greater affinity for the organic matter in soil and sediment.
Table 2: Key Parameters from Sorption and Mobility Studies of Linear Alkylbenzene Sulfonate (LAS)
| Study Type | Soil/Sediment Type | Key Parameter | Value | Reference |
|---|---|---|---|---|
| Lysimeter Study | Sandy Loam Soil | Half-life | 20 days | nih.gov |
| Lysimeter Study | Sandy Loam Soil | Detection in Leachate | Not detected above 4.0 µg/L | nih.gov |
| Lysimeter Study | Sandy Loam Soil | Remaining in Top Soil (110 days) | < 1% | nih.gov |
The Future of this compound: Emerging Research Horizons
Q & A
Q. What are the established synthesis protocols for Lithium p-ethylbenzenesulphonate, and how can purity be optimized?
Methodological Answer : The synthesis typically involves sulfonation of p-ethylbenzene followed by neutralization with lithium hydroxide. Key steps include:
Sulfonation : React p-ethylbenzene with concentrated sulfuric acid under controlled temperature (80–100°C) for 6–8 hours.
Neutralization : Add lithium hydroxide gradually to the sulfonic acid intermediate, maintaining pH 7–3.
Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors.
Q. Optimization Strategies :
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track sulfonic acid formation .
- Use fractional crystallization or column chromatography for high-purity yields (>98%) .
Table 1 : Common Impurities and Removal Techniques
| Impurity | Source | Removal Method |
|---|---|---|
| Unreacted p-ethylbenzene | Incomplete sulfonation | Solvent extraction (hexane) |
| Lithium sulfate | Over-neutralization | Recrystallization (ethanol) |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer :
- FTIR : Confirm sulfonate group presence (asymmetric S-O stretching at 1180–1250 cm⁻¹ and symmetric at 1040–1080 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR in D₂O to resolve ethyl (δ 1.2–1.4 ppm for CH₃) and aromatic protons (δ 7.3–7.8 ppm).
- XRD : Analyze crystal structure to verify lithium coordination geometry (e.g., monoclinic vs. orthorhombic phases) .
Q. Critical Considerations :
- For XRD, ensure single-crystal samples are free of solvent residues to avoid lattice distortions.
- Cross-validate NMR and FTIR data with computational simulations (e.g., DFT) to resolve overlapping peaks .
Advanced Research Questions
Q. How should researchers address contradictions in solubility data for this compound across studies?
Methodological Answer : Contradictions often arise from variations in experimental conditions or measurement techniques. A systematic approach includes:
Variable Isolation : Compare studies while controlling for temperature, solvent purity, and agitation methods.
Reproducibility Tests : Replicate solubility measurements using standardized protocols (e.g., gravimetric vs. UV-Vis methods).
Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify outliers or trends .
Q. Example Workflow :
- Compile solubility data into a table (Table 2) and apply ANOVA to assess significance of discrepancies.
Table 2 : Solubility Discrepancy Analysis (Hypothetical Data)
| Study | Solvent | Temp (°C) | Solubility (g/mL) | Method |
|---|---|---|---|---|
| A | H₂O | 25 | 0.45 | Gravimetric |
| B | H₂O | 25 | 0.38 | UV-Vis |
| C | EtOH | 30 | 0.29 | Titration |
Q. What experimental design principles apply to studying the thermal stability of this compound?
Methodological Answer : Design a factorial experiment to evaluate degradation under varying conditions:
- Variables : Temperature (50–150°C), humidity (0–80% RH), and time (1–24 hrs).
- Response Metrics : Mass loss (TGA), structural integrity (XRD post-treatment), and sulfonate group retention (FTIR) .
Table 3 : Thermal Stability Experimental Matrix
| Condition | Levels | Measurement Intervals |
|---|---|---|
| Temperature | 50°C, 100°C, 150°C | Every 2 hours |
| Humidity | 0% RH, 40% RH, 80% RH | Continuous monitoring |
| Analytical Methods | TGA, XRD, FTIR | Post-experiment |
Q. Key Considerations :
- Use inert atmospheres (N₂/Ar) to isolate thermal vs. oxidative degradation pathways.
- Include control samples (room temperature) to baseline comparisons .
Q. How can computational modeling (e.g., DFT) complement experimental studies of this compound’s reactivity?
Methodological Answer :
- Step 1 : Optimize molecular geometry using DFT (B3LYP/6-31G* basis set) to predict electronic properties (e.g., charge distribution on sulfonate groups).
- Step 2 : Simulate reaction pathways (e.g., nucleophilic substitution at the ethyl group) to identify kinetic barriers.
- Step 3 : Cross-validate with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) .
Q. Integration Strategy :
- Combine DFT-predicted activation energies with experimental rate constants to refine mechanistic models.
- Use molecular dynamics (MD) to simulate solvent interactions and solubility trends .
Q. What strategies resolve conflicting mechanistic proposals for sulfonate group interactions in this compound?
Methodological Answer :
- Isotopic Labeling : Track oxygen/sulfur mobility using ¹⁸O or ³⁴S isotopes in hydrolysis experiments.
- In Situ Spectroscopy : Employ Raman or NMR under reaction conditions to capture intermediate species.
- Collaborative Validation : Share raw data via open-access platforms for independent verification .
Q. Critical Analysis Framework :
Compile mechanistic hypotheses into a comparative table (Table 4).
Rank hypotheses by consistency with experimental/DFT data.
Table 4 : Mechanistic Hypothesis Evaluation
| Hypothesis | Key Evidence For | Key Evidence Against |
|---|---|---|
| Ionic dissociation | High conductivity in polar solvents | No intermediates observed via NMR |
| Covalent intermediate | FTIR detects transient S-O bonds | DFT predicts high energy barrier |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
